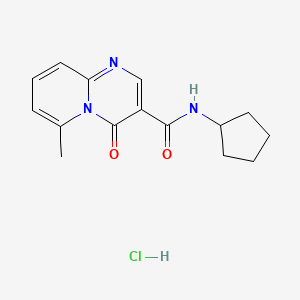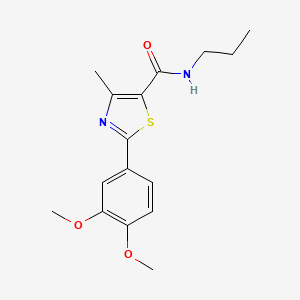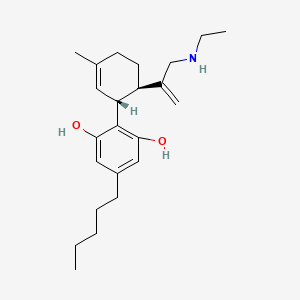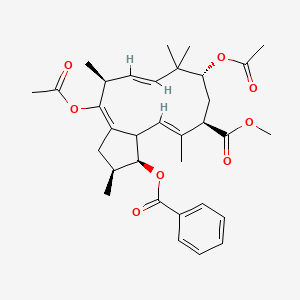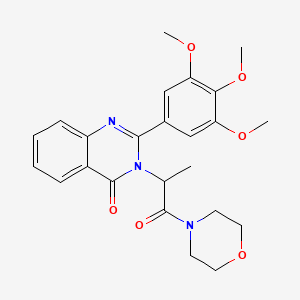
Benzenesulfonic acid, 4-((4-((4-hydroxyphenyl)azo)-3-methoxyphenyl)azo)-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 4-((4-((4-hydroxyphenyl)azo)-3-methoxyphenyl)azo)-, disodium salt is an organosulfur compound. It is a derivative of benzenesulfonic acid, characterized by the presence of azo groups and a methoxy group. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-((4-((4-hydroxyphenyl)azo)-3-methoxyphenyl)azo)-, disodium salt typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-hydroxyaniline. This involves treating 4-hydroxyaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 3-methoxyaniline under alkaline conditions to form the first azo compound.
Second Diazotization and Coupling: The resulting azo compound undergoes a second diazotization followed by coupling with another molecule of 4-hydroxyaniline to form the final product.
Sulfonation: The final product is then sulfonated using concentrated sulfuric acid to introduce the sulfonic acid group.
Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite.
Substitution: The sulfonic acid group can participate in substitution reactions, forming sulfonamides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite is frequently used for reducing azo groups.
Substitution: Sulfonation reactions typically use concentrated sulfuric acid, while sulfonamide formation involves amines.
Major Products
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: The major products are the corresponding amines.
Substitution: Products include sulfonamides and sulfonyl chlorides.
Scientific Research Applications
Benzenesulfonic acid, 4-((4-((4-hydroxyphenyl)azo)-3-methoxyphenyl)azo)-, disodium salt has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo reversible reduction and oxidation. This property makes it useful in redox reactions and as a probe in biochemical assays. The sulfonic acid group enhances its solubility in water, facilitating its use in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid, 4-hydroxy-: Lacks the azo and methoxy groups, making it less versatile in certain applications.
Benzenesulfonic acid, 4-((4-((4-hydroxyphenyl)azo)-phenyl)azo)-, disodium salt: Similar structure but without the methoxy group, affecting its reactivity and solubility.
Uniqueness
The presence of both azo and methoxy groups in benzenesulfonic acid, 4-((4-((4-hydroxyphenyl)azo)-3-methoxyphenyl)azo)-, disodium salt provides unique reactivity and solubility properties, making it particularly useful in a wide range of scientific and industrial applications.
Properties
CAS No. |
72152-93-3 |
|---|---|
Molecular Formula |
C19H14N4Na2O5S |
Molecular Weight |
456.4 g/mol |
IUPAC Name |
disodium;4-[[3-methoxy-4-[(4-oxidophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C19H16N4O5S.2Na/c1-28-19-12-15(22-20-14-4-9-17(10-5-14)29(25,26)27)6-11-18(19)23-21-13-2-7-16(24)8-3-13;;/h2-12,24H,1H3,(H,25,26,27);;/q;2*+1/p-2 |
InChI Key |
PJAPKACBOHOTMU-UHFFFAOYSA-L |
Canonical SMILES |
COC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=CC=C(C=C3)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


